![molecular formula C17H17NO3 B2884049 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 390392-57-1](/img/structure/B2884049.png)
2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate
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Overview
Description
2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate, also known as MPAEMB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its various applications in scientific research, especially in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Based on its structural similarity to other benzoate derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
The compound, being an ester, may undergo hydrolysis, a common reaction for esters . This process could lead to the formation of 2-(methyl(phenyl)amino)-2-oxoethanol and 4-methylbenzoic acid. The resulting compounds could then interact with their respective targets, leading to various physiological effects .
Biochemical Pathways
For instance, benzoic acid derivatives are known to conjugate with glycine in the liver, forming hippuric acid, which is then excreted in the urine .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
For instance, benzoic acid derivatives have been associated with anti-inflammatory and antimicrobial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, the rate of ester hydrolysis could be influenced by the pH of the environment . Furthermore, the compound’s stability could be affected by temperature and light exposure.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic properties. It can be used to study the inflammatory response and its modulation. Additionally, it has shown promising results in the treatment of various neurological disorders and cancers, making it a potential candidate for drug development. However, one of the limitations of using 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for the study of 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate. One of the areas of research could be the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate could be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Finally, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate could be studied for its potential use in drug delivery systems.
Synthesis Methods
The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form 2-(methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate has been extensively studied for its various applications in scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has also shown promising results in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(Methyl(phenyl)amino)-2-oxoethyl 4-methylbenzoate has been found to possess potent anti-tumor properties and has shown promising results in the treatment of various types of cancers.
properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBLGDXZYLWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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